2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
Overview
Description
2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine is a complex organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms This particular compound is characterized by its ethoxy and methoxy substituents on the phenyl ring, as well as diethyl groups on the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-ethoxy-3-methoxybenzaldehyde and diethylamine.
Formation of Schiff Base: The aldehyde reacts with diethylamine under acidic conditions to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as para-toluenesulfonic acid, to form the benzoxazine ring.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Optimization of Reaction Conditions: Temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the benzoxazine ring, potentially opening the ring and forming amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic catalysts like sulfuric acid or Lewis acids for substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxy-3-methoxybenzoic acid.
Reduction: Formation of 4-ethoxy-3-methoxyphenethylamine.
Substitution: Introduction of halogens, nitro groups, or alkyl groups on the phenyl ring.
Scientific Research Applications
Chemistry
Polymer Science: Used as a monomer in the synthesis of high-performance polymers with excellent thermal stability and mechanical properties.
Catalysis: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Drug Development: Potential precursor for pharmaceuticals due to its ability to interact with biological targets.
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostic Tools: Utilized in the development of imaging agents for medical diagnostics.
Industry
Coatings and Adhesives: Incorporated into formulations for advanced coatings and adhesives due to its robust chemical structure.
Electronics: Used in the production of insulating materials for electronic components.
Mechanism of Action
The mechanism by which 2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine exerts its effects involves:
Molecular Targets: Interacts with enzymes, receptors, or nucleic acids, depending on its application.
Pathways: Modulates biochemical pathways such as signal transduction, gene expression, or metabolic processes.
Binding Interactions: Forms hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxy-3-methoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine
- 4-ethoxy-3-methoxyphenethylamine
- 4-ethoxy-3-methoxybenzoic acid
Uniqueness
- Structural Features : The presence of both ethoxy and methoxy groups on the phenyl ring, combined with diethyl groups on the benzoxazine ring, makes it unique.
- Chemical Properties : Exhibits distinct reactivity patterns due to its specific substituents.
- Applications : Its versatility in various fields, from polymer science to medicine, highlights its unique potential compared to similar compounds.
This comprehensive overview provides a detailed understanding of 2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,2-dihydro-3,1-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-5-21(6-2)16-10-8-9-11-17(16)22-20(25-21)15-12-13-18(24-7-3)19(14-15)23-4/h8-14,20,22H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBESGPPOUMTCCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC(=C(C=C3)OCC)OC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80411130 | |
Record name | ST048280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80411130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5776-41-0 | |
Record name | ST048280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80411130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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